4-Bromo-2-chloro-5-fluorobenzonitrile
Overview
Description
4-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it can undergo nucleophilic aromatic substitution reactions . The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions .
Biochemical Pathways
The compound can participate in various biochemical pathways, including palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryls . This reaction is a key step in many synthetic pathways, leading to the production of complex organic compounds.
Pharmacokinetics
Its molecular weight (182017) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, in the case of Suzuki coupling, the compound contributes to the formation of biaryl structures, which are common motifs in many biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base . Additionally, the compound’s reactivity may be influenced by the polarity and pH of the environment .
Preparation Methods
The synthesis of 4-Bromo-2-chloro-5-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by chlorination . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Bromo-2-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and cyclization reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and ketone oxime anions . Major products formed from these reactions include biaryl compounds and aryloxime adducts .
Scientific Research Applications
4-Bromo-2-chloro-5-fluorobenzonitrile is utilized in several scientific research applications. It serves as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). Additionally, it is employed in the synthesis of heterocycles and liquid crystals, which have applications in pharmaceuticals and electronic materials . The compound’s unique reactivity also makes it valuable in drug discovery and the development of anti-tumor and anti-inflammatory agents .
Comparison with Similar Compounds
4-Bromo-2-chloro-5-fluorobenzonitrile can be compared with other similar compounds such as 5-Chloro-2-fluorobenzonitrile, 5-Bromo-2-fluorobenzonitrile, and 1-Bromo-2-chloro-4-fluorobenzene These compounds share similar structural features but differ in the positioning and types of halogen atoms attached to the benzene ring
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVZOLCBNJYMJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693216 | |
Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126779-33-6 | |
Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.